Diphenyl[4-(trifluoromethyl)phenyl]phosphine
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Overview
Description
Diphenyl[4-(trifluoromethyl)phenyl]phosphine: is an organophosphorus compound that features a phosphine group bonded to two phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is known for its utility as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[4-(trifluoromethyl)phenyl]phosphine typically involves the reaction of diphenylphosphine with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diphenyl[4-(trifluoromethyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity and selectivity of the catalytic processes .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It also serves as a model compound for developing new pharmaceuticals that target metal-dependent enzymes .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and materials. Its role as a catalyst in polymerization reactions is particularly noteworthy, contributing to the synthesis of high-performance polymers .
Mechanism of Action
The mechanism by which Diphenyl[4-(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its function as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the ligand, thereby increasing the electrophilicity of the metal center and improving the efficiency of catalytic reactions .
Comparison with Similar Compounds
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Diphenyl(4-tolyl)phosphine
- 4-(Dimethylamino)phenyldiphenylphosphine
Comparison: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing capability compared to similar compounds. This property makes it particularly effective in catalytic applications where high reactivity and selectivity are required .
Properties
Molecular Formula |
C19H14F3P |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
diphenyl-[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C19H14F3P/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
XDRGHRGPMXAABY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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